![molecular formula C15H15ClF2N2O B1440253 N-(2-fluorophenyl)-2-{[(2-fluorophenyl)methyl]amino}acetamide hydrochloride CAS No. 1181458-16-1](/img/structure/B1440253.png)
N-(2-fluorophenyl)-2-{[(2-fluorophenyl)methyl]amino}acetamide hydrochloride
Overview
Description
N-(2-Fluorophenyl)-2-{[(2-fluorophenyl)methyl]amino}acetamide hydrochloride (NFPMAH) is a fluorinated amide derivative of acetamide. It is an important class of compounds in the field of organic chemistry, and is used as a building block for the synthesis of many different compounds. NFPMAH is a versatile and useful reagent for a variety of synthetic reactions. It is also used in the synthesis of pharmaceuticals and other compounds with biological activity.
Scientific Research Applications
Anti-inflammatory Activity
A study by Sunder and Maleraju (2013) focused on the synthesis of derivatives of N-(3-chloro-4-fluorophenyl) acetamides and tested their anti-inflammatory activity. Among these compounds, some showed significant anti-inflammatory effects.
Metabolism in Animals
Research by Baldwin and Hutson (1980) explored the metabolism of similar compounds in dogs and rats, finding that these compounds were metabolized and eliminated through urine. This study provides insight into the metabolic pathways of similar fluorinated compounds.
Potential Pesticides
A study by Olszewska, Pikus, and Tarasiuk (2008) characterized new derivatives of N-aryl-2,4-dichlorophenoxyacetamide, which included compounds similar to the one . These compounds were identified as potential pesticides.
Antimalarial Activity
Werbel et al. (1986) investigated a series of compounds, including N-(5-[(alkylamino)methyl]-6-hydroxy[1,1'-biphenyl]-3-yl)acetamides, for their antimalarial activity. They found a correlation between the antimalarial potency of these compounds and certain molecular characteristics (Werbel et al., 1986).
Synthesis of Histamine Receptor Antagonists
Mai Lifang (2011) synthesized Efletirizine hydrochloride, a histamine H1 receptor antagonist, from compounds including a derivative of fluorophenylacetamide (Mai Lifang, 2011).
Novel Antipsychotic Agents
Wise et al. (1987) synthesized a series of compounds, including 2-(diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, which displayed an antipsychotic-like profile in behavioral animal tests (Wise et al., 1987).
properties
IUPAC Name |
N-(2-fluorophenyl)-2-[(2-fluorophenyl)methylamino]acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O.ClH/c16-12-6-2-1-5-11(12)9-18-10-15(20)19-14-8-4-3-7-13(14)17;/h1-8,18H,9-10H2,(H,19,20);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKDHENYUSNSBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC(=O)NC2=CC=CC=C2F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClF2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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